molecular formula C13H14NNaO5 B13887647 Sodium (S)-4-((benzyloxy)carbonyl)morpholine-2-carboxylate

Sodium (S)-4-((benzyloxy)carbonyl)morpholine-2-carboxylate

Cat. No.: B13887647
M. Wt: 287.24 g/mol
InChI Key: QKBCIQYUIQCNBC-MERQFXBCSA-M
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Description

(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the morpholine ring, which is further substituted with a carboxylic acid group in the 2S configuration. The sodium salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

    Formation of the Sodium Salt: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.

    Substitution: Substituted morpholine derivatives with various functional groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the morpholine ring. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid: The free acid form without the sodium salt.

    (2S)-4-benzyloxycarbonylmorpholine-2-carboxamide: An amide derivative with different reactivity and solubility properties.

    (2S)-4-benzyloxycarbonylmorpholine-2-carboxylate esters: Ester derivatives with varying alkyl groups.

Uniqueness

(2S)-4-benzyloxycarbonylmorpholine-2-carboxylic acid;sodium salt is unique due to its enhanced solubility in water, making it more suitable for aqueous reactions and applications. The presence of the sodium ion also influences its reactivity and interaction with other molecules, providing distinct advantages in certain chemical and biological processes.

Properties

Molecular Formula

C13H14NNaO5

Molecular Weight

287.24 g/mol

IUPAC Name

sodium;(2S)-4-phenylmethoxycarbonylmorpholine-2-carboxylate

InChI

InChI=1S/C13H15NO5.Na/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);/q;+1/p-1/t11-;/m0./s1

InChI Key

QKBCIQYUIQCNBC-MERQFXBCSA-M

Isomeric SMILES

C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-].[Na+]

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-].[Na+]

Origin of Product

United States

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